

# Pharmacokinetic & Drug-Drug Interaction Profile of Ipatasertib

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ipatasertib

CAS No.: 1001264-89-6

Cat. No.: S001406

[Get Quote](#)

The following table consolidates key pharmacokinetic parameters and the impact of co-administered drugs on **ipatasertib** exposure, which are critical for informing TDM strategies.

| Parameter / Scenario    | Findings / Impact on Exposure                                                     | Clinical Context & Recommendations                                                                                                                    |
|-------------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Major Metabolic Pathway | CYP3A4 substrate; major metabolite M1 (G-037720) is 3-5 fold less active [1] [2]. | Co-administration with CYP3A4 inducers/inhibitors requires caution and potential dose adjustment [2].                                                 |
| DDI: Palbociclib        | Ipatasertib $AUC_{0-24,ss}$ ↑ 68%; $C_{max,ss}$ ↑ 49% [1].                        | Weak time-dependent CYP3A inhibitor (palbociclib) increases ipatasertib exposure; a lower ipatasertib dose (300 mg) was used in this combination [1]. |
| DDI: Darolutamide       | Ipatasertib $AUC_{0-24 h,ss}$ ↓ ~8%; $C_{max,ss}$ ↓ ~21% [2].                     | Mild CYP3A4 inducer (darolutamide) causes mild reduction in ipatasertib exposure, not considered clinically meaningful [2].                           |
| Hepatic Impairment      | $AUC$ ↑ ~2-fold (moderate) and ↑ ~3-fold (severe) vs. normal function [3].        | No dose adjustment for mild impairment; <b>dose reduction recommended for moderate or severe impairment</b> [3].                                      |

| Parameter / Scenario | Findings / Impact on Exposure              | Clinical Context & Recommendations                                                                     |
|----------------------|--------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Bioanalytical Method | Validated LC-MS/MS for plasma [1] [4] [2]. | Linear range: 0.3–1500 ng/mL (in dog plasma, for reference) [4]. LLOQ: 0.463 ng/mL (human plasma) [3]. |

## Ipatasertib Metabolism and DDI Mechanisms

Understanding the metabolic pathways and mechanisms of drug interactions is crucial for anticipating exposure changes. The diagram below illustrates the primary route of **ipatasertib** metabolism and how other drugs affect its concentration.



[Click to download full resolution via product page](#)

## Key Considerations for TDM Protocol Development

Based on the available data, here are the critical factors your team should incorporate into a TDM strategy:

- **Monitor Both Parent Drug and Metabolite:** The major metabolite M1 has reduced activity, but its concentration can be influenced by drug interactions [1] [2].

- **Account for Hepatic Function: Moderate to severe hepatic impairment significantly increases ipatasertib exposure.** Incorporate liver function assessment into TDM protocols [3].
- **Vigilance in Combination Therapy:** Pharmacokinetic interactions are expected with common co-administered drugs. The 300 mg dose of **ipatasertib** used with palbociclib demonstrates the need for dose adjustment in combinations [1].

## Current Knowledge Gaps and Research Directions

The search results reveal a lack of specific TDM guidelines for **ipatasertib**. Key areas for further research include:

- **Defining Therapeutic Windows:** Clinical trials have used doses of 300 mg and 400 mg, but specific target concentration ranges for efficacy and avoidance of toxicity are not yet established [1] [2].
- **Standardizing Assays:** While LC-MS/MS is the standard method, detailed, transferable laboratory protocols for quantifying **ipatasertib** and M1 in human plasma are not publicly available in the searched literature [4] [3].
- **Liquid Biopsy Applications:** Although **liquid biopsy** is advancing in oncology for therapy selection, its specific application for monitoring **ipatasertib** levels or resistance is not discussed in the results [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Pharmacokinetics, safety and tolerability of ipatasertib in ... [pmc.ncbi.nlm.nih.gov]
2. Drug–Drug Interaction Study to Evaluate the ... - PMC [pmc.ncbi.nlm.nih.gov]
3. Pharmacokinetics of Ipatasertib in Subjects With Hepatic ... [pmc.ncbi.nlm.nih.gov]
4. Pharmacokinetics and bioavailability of ipatasertib in dog plasma using... [pubmed.ncbi.nlm.nih.gov]
5. The Diversity of Liquid Biopsies and Their Potential in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Pharmacokinetic & Drug-Drug Interaction Profile of Ipatasertib].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001406#ipatasertib-therapeutic-drug-monitoring-approaches>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)